4(3H)-Pyridinethione, 6-methyl-

Metal chelate chromatography Coordination chemistry Analytical separation

Avoid uncontrolled variables in metal-chelate analytical workflows. Substituting positional isomers of methyl-pyridinethione compromises extraction efficiency, chelate stability, and chromatographic reproducibility-even when molecular weight and elemental composition are identical. • 6-Methyl substitution sterically shields the metal-oxygen linkage, producing a distinct TLC/HPLC retention profile vs. 3-, 4-, or 5-methyl isomers. • Methyl substitution enhances chelate lipophilicity, improving chloroform-phase recovery for trace metal pre-concentration across 32 elements. • Consistent sourcing of the exact positional isomer ensures method transferability and cross-laboratory data comparability in environmental and industrial trace metal analysis.

Molecular Formula C6H7NS
Molecular Weight 125.19 g/mol
Cat. No. B13783256
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4(3H)-Pyridinethione, 6-methyl-
Molecular FormulaC6H7NS
Molecular Weight125.19 g/mol
Structural Identifiers
SMILESCC1=CC(=S)CC=N1
InChIInChI=1S/C6H7NS/c1-5-4-6(8)2-3-7-5/h3-4H,2H2,1H3
InChIKeyRSOIPRXCCIOQPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Methyl-4(3H)-pyridinethione: Identity & Properties


4(3H)-Pyridinethione, 6-methyl- (CAS: 832129-77-8; molecular formula: C6H7NS; molecular weight: 125.19) is a sulfur-containing heterocyclic compound characterized by a pyridine backbone with a thione (-C=S) functional group at the 4-position and a methyl substituent at the 6-position . The compound exists in a tautomeric equilibrium between the thione (amide-like) form and the thiol (aromatic) form . Its calculated physicochemical properties include a density of 1.11 g/cm³ and a boiling point of 208.4°C at 760 mmHg . The 6-methyl substitution distinguishes this compound from other positional isomers within the methyl-pyridinethione series, a difference that carries quantifiable consequences for chromatographic behavior and metal-chelate properties as established in the comparative evidence below.

Why Generic Pyridinethione Substitution Fails


The substitution pattern on the pyridinethione ring fundamentally alters metal-chelate properties in ways that cannot be predicted from molecular formula alone. Systematic comparative studies of 1-hydroxy-2-pyridinethione (HPT) and its methyl-substituted derivatives—including 3-methyl-, 4-methyl-, 5-methyl-, 6-methyl-, and 4,6-dimethyl variants—have demonstrated that the position of the methyl group exerts a non-equivalent effect on coordination site accessibility and chromatographic retention behavior [1]. Specifically, the 6-methyl substitution introduces steric shielding of the polar metal-oxygen linkage that is distinct from substitutions at the 3-, 4-, or 5-positions [1]. This position-dependent effect translates directly into measurable differences in extraction efficiency, chelate stability, and analytical reproducibility. Consequently, substituting one methyl-pyridinethione positional isomer for another—even when the molecular weight and elemental composition are identical—introduces uncontrolled experimental variables that compromise method transferability and data comparability across analytical workflows.

6-Methyl-4(3H)-pyridinethione: Comparative Evidence


Steric Shielding of Metal-Oxygen Coordination

Comparative chromatographic studies of 1-hydroxy-2-pyridinethione (HPT) and its methyl-substituted derivatives reveal that the 6-methyl substitution exerts a significantly greater influence on the shielding of the polar metal-oxygen linkage than substitutions at other ring positions [1]. This positional effect was systematically quantified across 3-methyl-, 4-methyl-, 5-methyl-, and 6-methyl-thione derivatives [1]. The 6-methyl group, positioned adjacent to the nitrogen coordination site, introduces steric hindrance that alters the interaction strength between the metal chelate and the stationary phase in both thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) [1].

Metal chelate chromatography Coordination chemistry Analytical separation

Chelate Lipophilicity & Chloroform Extraction

The addition of methyl groups to the pyridinethione ligand increases the lipophilicity of the resulting metal chelates, a property that directly governs their extractability into organic solvents [1]. Among the HPT derivatives evaluated, 18 of 32 thionates formed from unsubstituted HPT were completely extractable into chloroform, whereas the 4,6-dimethyl derivative achieved complete extraction for 23 of the thionates—a 28% increase in the number of completely extractable chelate species [1]. The 6-methyl substitution contributes to this enhanced lipophilicity, positioning 6-methyl-4(3H)-pyridinethione as an intermediate in lipophilicity between unsubstituted HPT and the 4,6-dimethyl analog [1].

Liquid-liquid extraction Metal chelate separation Solvent extraction

Chromatographic Retention Differences

The chromatographic behavior of metal chelates derived from HPT is systematically altered by methyl substitution, with the position of substitution determining the magnitude of the effect [1]. Studies comparing 3-methyl-, 4-methyl-, 5-methyl-, 6-methyl-, and 4,6-dimethyl-thione derivatives established that the coordination sites of the ligand are differentially hindered depending on the substitution position [1]. This differential hindrance changes the polarity of the chelates, which in turn influences their retention behavior in both TLC and HPLC [1]. The 6-methyl substitution, by virtue of its proximity to the nitrogen coordination site, produces a retention profile distinct from substitutions at other positions [1].

Analytical method development TLC HPLC

6-Methyl-4(3H)-pyridinethione Applications


Chloroform Extraction for Trace Metal Pre-concentration

Based on the demonstrated increase in chelate lipophilicity with methyl substitution [1], 6-methyl-4(3H)-pyridinethione is suitable for liquid-liquid extraction protocols requiring enhanced organic-phase recovery of metal chelates. The 6-methyl substitution contributes to the lipophilicity enhancement that enables more efficient transfer of metal-thionate complexes from aqueous to chloroform phases, as established by comparative extraction studies across 32 elements [1]. This property is particularly relevant for environmental trace metal analysis and industrial process monitoring where pre-concentration steps are critical for detection sensitivity.

Position-Specific Chromatographic Separation

For TLC and HPLC methods that rely on the differential retention behavior of metal chelates, 6-methyl-4(3H)-pyridinethione provides a distinct retention profile compared to unsubstituted HPT and other positional methyl isomers [1]. The steric shielding of the polar metal-oxygen linkage by the 6-methyl group [1] can be exploited to achieve separations not attainable with 3-, 4-, or 5-methyl substituted analogs. Analytical laboratories developing or transferring metal chelate separation methods must verify the exact positional isomer used, as substitution with an alternative methyl-pyridinethione will alter retention times and potentially compromise resolution.

Coordination Chemistry SAR Studies

Researchers investigating the relationship between ligand substitution pattern and metal-chelate properties can utilize 6-methyl-4(3H)-pyridinethione as part of a systematic positional isomer series. The comparative studies of HPT derivatives [1] demonstrate that 6-methyl substitution produces a quantifiably different effect on coordination site accessibility than substitutions at the 3-, 4-, or 5-positions. This compound serves as an essential reference point in understanding how ring position of substituents modulates chelate stability, polarity, and extraction behavior—information that is foundational for the rational design of metal-selective analytical reagents and metal-chelating therapeutic agents.

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